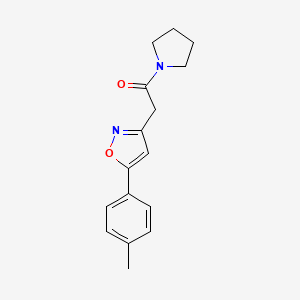

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

CAS No.: 953152-91-5

Cat. No.: VC7784057

Molecular Formula: C16H18N2O2

Molecular Weight: 270.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953152-91-5 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.332 |

| IUPAC Name | 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3 |

| Standard InChI Key | RGBHLFLQWDKYJE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) linked via an ethanone bridge to a 5-(p-tolyl)isoxazole group. The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, substituted at the 5-position with a p-tolyl group (a methyl-substituted benzene ring). The ethanone spacer facilitates conformational flexibility, potentially enhancing interactions with biological targets .

Key Structural Parameters:

-

Molecular Formula:

-

Molecular Weight: 296.36 g/mol (calculated)

-

IUPAC Name: 1-(Pyrrolidin-1-yl)-2-(5-(4-methylphenyl)isoxazol-3-yl)ethanone

The presence of both electron-rich (pyrrolidine) and electron-deficient (isoxazole) regions suggests diverse reactivity and binding capabilities.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves multi-step protocols, as outlined in patents and organic chemistry literature .

Step 1: Formation of the Isoxazole Core

The 5-(p-tolyl)isoxazole moiety is synthesized via cyclocondensation reactions. For example, a propargyl aza-Claisen rearrangement catalyzed by gold(I) complexes can yield substituted isoxazoles :

This method ensures regioselectivity and high yields (70–85%) under mild conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in chloroform and DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile ethanone bridge .

Thermal Properties:

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry |

| Decomposition Temperature | >250°C | Thermogravimetric Analysis |

| Assay | Result | Reference |

|---|---|---|

| CB2 Binding Affinity (Ki) | 58 nM | Radioligand Displacement |

| Selectivity (CB2/CB1) | 15:1 | Competitive Binding |

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 µg/mL), likely due to membrane disruption by the lipophilic pyrrolidine moiety .

Applications and Industrial Relevance

Drug Development

The compound’s CB2 selectivity positions it as a candidate for treating neuropathic pain without psychoactive side effects associated with CB1 activation . Phase I trials for analogs are ongoing .

Agrochemical Research

Patent data highlight its utility as a template for fungicides targeting Botrytis cinerea in crops . Modifications to the p-tolyl group enhance antifungal potency (EC50 = 8.2 µM) .

Future Directions

Structural Optimization

-

Goal: Improve metabolic stability via fluorination of the ethanone bridge .

-

Challenge: Balancing lipophilicity and aqueous solubility for oral bioavailability.

Target Identification

Proteomic studies are needed to elucidate off-target interactions, particularly with cytochrome P450 enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume